3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15607611
Molecular Formula: C20H22N4O3S2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O3S2 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H22N4O3S2/c1-3-23-19(26)15(29-20(23)28)10-14-16(21-11-13-7-5-9-27-13)22-17-12(2)6-4-8-24(17)18(14)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3/b15-10- |
| Standard InChI Key | BLPPVARUMYHGMU-GDNBJRDFSA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)/SC1=S |
| Canonical SMILES | CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)SC1=S |
Introduction
Synthesis
While specific synthetic pathways for this exact compound are not detailed in the search results, similar heterocyclic compounds are typically synthesized through multistep reactions involving:
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Formation of the pyrido[1,2-A]pyrimidin scaffold via cyclization of appropriate precursors such as aminopyrimidines and aldehydes/ketones.
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Introduction of thiazolidinone functionality through reactions involving thiourea derivatives or dithiocarbamates.
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Functionalization of side chains, such as attaching the tetrahydrofuran group through amination reactions.
Biological Relevance
Compounds with similar structural motifs have been reported to exhibit diverse biological activities:
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Antimicrobial activity: The thiazolidinone group is known for its potential to inhibit bacterial and fungal growth by targeting microbial enzymes or disrupting cell membranes .
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Antiviral properties: Pyrido[1,2-A]pyrimidines have been explored for their ability to inhibit viral polymerases, as seen in studies targeting influenza viruses .
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Anti-inflammatory effects: Molecular docking studies on related compounds suggest potential as inhibitors of inflammatory mediators like 5-lipoxygenase .
Applications
The compound's unique structure makes it a candidate for further exploration in:
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Drug discovery programs targeting infectious diseases or inflammation.
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Structure-based optimization to enhance activity against specific biological targets.
Analytical Characterization
Characterization of such compounds typically involves:
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Spectroscopic Techniques:
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Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation of stereochemistry.
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Infrared (IR) Spectroscopy: To identify functional groups like carbonyls and thiocarbonyls.
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Mass Spectrometry (MS): For molecular weight determination.
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Crystallography: To confirm the three-dimensional arrangement of atoms.
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Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC).
Comparative Data Table
| Property | Details |
|---|---|
| Chemical Name | 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one |
| Functional Groups | Thiazolidinone, Pyrimidinone, Amino group |
| Biological Activities | Antimicrobial, Antiviral, Anti-inflammatory |
| Analytical Techniques | NMR, IR Spectroscopy, MS |
| Potential Applications | Drug discovery |
Research Directions
Future studies should focus on:
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Structure–activity relationships (SAR): Modifying substituents to optimize biological activity.
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In vitro and in vivo testing: Evaluating pharmacological profiles and toxicity.
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Molecular docking and dynamics simulations: To predict binding affinities with target proteins.
By leveraging its multifunctional scaffold, this compound holds promise for therapeutic applications across various domains of medicinal chemistry.
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